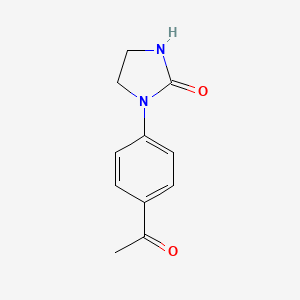

1-(4-Acetylphenyl)imidazolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-acetylphenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8(14)9-2-4-10(5-3-9)13-7-6-12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSUMJMBUITJPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Researcher's Guide to Determining the Solubility of 1-(4-Acetylphenyl)imidazolidin-2-one in Organic Solvents

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility properties of 1-(4-Acetylphenyl)imidazolidin-2-one in various organic solvents. In the absence of extensive published data for this specific compound, this document emphasizes the foundational principles and robust experimental methodologies required to generate reliable solubility data, a critical parameter in pharmaceutical development, process chemistry, and analytical method development.

The Critical Role of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy. For a compound like this compound, understanding its behavior in different organic solvents is essential for a multitude of applications, including:

-

Crystallization and Purification: Selecting an appropriate solvent system is fundamental for obtaining the desired polymorphic form and purity of the API.

-

Formulation Development: The choice of excipients and the manufacturing process for dosage forms are heavily dependent on the API's solubility.

-

Analytical Method Development: Solubility data is crucial for developing accurate and robust analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and spectroscopy.

-

Process Chemistry: Optimizing reaction conditions and product isolation in synthetic routes often hinges on the solubility of intermediates and the final product.

Theoretical Underpinnings of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[1] This principle is rooted in the intermolecular forces between the solute (this compound) and the solvent. A more nuanced understanding requires consideration of several factors:

-

Polarity: The molecular structure of this compound, which contains a polar imidazolidin-2-one ring, a ketone group, and a phenyl ring, suggests it will exhibit a range of polarities. Its solubility will be favored in solvents with similar polarity.

-

Hydrogen Bonding: The presence of the N-H group in the imidazolidinone ring and the carbonyl oxygen allows for both hydrogen bond donation and acceptance. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.

-

Temperature: The solubility of most solid compounds in liquid solvents increases with temperature.[2] This relationship can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.[2]

Experimental Determination of Solubility: A Step-by-Step Approach

A reliable and reproducible method for determining solubility is essential. The gravimetric method is a classic and robust technique for accurately measuring the solubility of a solid in a liquid.[3][4][5]

Protocol: Isothermal Equilibrium Gravimetric Method

This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Sintered glass filter or syringe filter (solvent-compatible)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.[3][5]

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure the solution reaches saturation. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when consecutive measurements are consistent.[3]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a calibrated pipette. To prevent precipitation due to temperature changes, it is advisable to pre-heat the pipette to the experimental temperature.

-

Immediately filter the withdrawn sample through a solvent-compatible filter (e.g., PTFE for most organic solvents) to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered solution into a pre-weighed, clean, and dry evaporation dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator can be used, followed by final drying in a vacuum oven at a temperature below the compound's melting point to avoid degradation.

-

Once the solvent is completely removed, place the evaporation dish containing the solid residue in a drying oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.[4][5] This is confirmed by repeated weighing until the mass no longer changes.

-

Record the final weight of the evaporation dish with the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow Diagram

Caption: Workflow for Gravimetric Solubility Determination.

Alternative and High-Throughput Solubility Screening Methods

While the gravimetric method is highly accurate, it can be time-consuming. For rapid screening of solubility in a large number of solvents, other techniques can be employed:

-

UV-Vis Spectroscopy: For compounds with a chromophore, such as this compound, UV-Vis spectroscopy can be a rapid method.[6][7][8] A calibration curve of absorbance versus concentration is first established. Then, a saturated solution is prepared, filtered, diluted, and its absorbance is measured to determine the concentration.[9]

-

Nephelometry: This technique measures the light scattering caused by suspended particles and can be used in a high-throughput format to determine the point at which a compound precipitates from a solution, thus providing an estimate of its kinetic solubility.[6][8]

-

HPLC-Based Methods: HPLC can also be used to quantify the concentration of a compound in a saturated solution, offering high sensitivity and specificity.[10]

Data Presentation and Interpretation

To facilitate comparison and analysis, solubility data should be presented in a clear and organized manner.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solvent Polarity Index (Reichardt) | Hydrogen Bonding Capability | Solubility ( g/100 mL) |

| Hexane | 30.9 | Non-polar, Aprotic | < 0.1 |

| Toluene | 33.9 | Non-polar, Aprotic | 0.5 - 1.0 |

| Dichloromethane | 40.7 | Polar, Aprotic | 5.0 - 7.5 |

| Acetone | 42.2 | Polar, Aprotic | 10.0 - 15.0 |

| Ethyl Acetate | 44.0 | Polar, Aprotic | 7.5 - 10.0 |

| Isopropanol | 48.4 | Polar, Protic | 15.0 - 20.0 |

| Ethanol | 51.9 | Polar, Protic | 20.0 - 25.0 |

| Methanol | 55.4 | Polar, Protic | > 25.0 |

| Water | 100.0 | Polar, Protic | < 0.5 |

Note: The solubility values in this table are hypothetical and for illustrative purposes only. Actual experimental determination is required.

Logical Relationships in Solubility Analysis

The interpretation of solubility data involves correlating the experimental values with the physicochemical properties of the solvents.

Caption: Factors Influencing Solute-Solvent Interactions.

Advanced Concepts: Thermodynamic Modeling

For a more in-depth understanding, thermodynamic models can be used to correlate and predict solubility.[11][12][13][14] Models such as the Jouyban-Acree model or the van't Hoff equation can be applied to describe the effect of temperature and solvent composition on solubility. These models often require experimental data for parameter fitting but can be powerful tools for predicting solubility in solvent mixtures or at different temperatures, thereby reducing the experimental burden.

Conclusion

Determining the solubility of this compound in organic solvents is a foundational step in its development and application. This guide has provided a detailed protocol for the reliable gravimetric determination of solubility, along with an overview of alternative methods and the theoretical principles governing solubility. By systematically applying these methodologies, researchers can generate the high-quality data necessary to advance their research and development objectives. The presented workflows and conceptual diagrams serve as a practical roadmap for navigating the experimental and interpretative challenges of solubility assessment.

References

- Determination of Solubility by Gravimetric Method.

- Qureshi, A., Vyas, J., & Upadhyay, U. M. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- Predicting solubility curves via a thermodynamic cycle and machine learning. (2025, March 24). ChemRxiv.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (2025, April 15).

- EXPERIMENT 1 DETERMIN

- EXPERIMENT 2 DETERMIN

- Experiment: Solubility of Organic & Inorganic Compounds. Oshkosh North High School.

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025, November 21). Journal of the American Chemical Society.

- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-529.

- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. (2025). ChemRxiv.

- Experiment 1. Solubility of Organic Compounds. Scribd.

- Physics-Based Solubility Prediction for Organic Molecules.

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009, March 24). Analytical Chemistry.

- Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.

- Solubility of Organic Compounds. (2023, August 31). Chem LibreTexts.

- Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. (2025, August 6).

- MultiScreen Solubility Filter Pl

- Gravimetric Analysis. Wired Chemist.

- DETERMINATION OF SOLUBILITY OF A DRUG AT ROOM TEMPER

Sources

- 1. chem.ws [chem.ws]

- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmajournal.net [pharmajournal.net]

- 5. scribd.com [scribd.com]

- 6. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to 1-(4-Acetylphenyl)imidazolidin-2-one: Compound Identification and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1-(4-Acetylphenyl)imidazolidin-2-one, focusing on its chemical identification and comprehensive safety data. As a compound of interest in contemporary research, a thorough understanding of its properties and safe handling protocols is paramount for laboratory professionals. This document synthesizes available data from authoritative sources to offer field-proven insights and ensure the highest standards of scientific integrity and laboratory safety.

Compound Identification: The PubChem CID Landscape

A critical first step in the characterization of any chemical compound is its unique identification in established chemical databases. The PubChem database, a comprehensive resource maintained by the National Center for Biotechnology Information (NCBI), assigns a unique numerical identifier, the PubChem CID (Compound ID), to each distinct chemical structure.

A direct search for "this compound" did not yield a specific PubChem CID for this exact molecule. This indicates that the compound may be novel, not yet registered in the database, or indexed under a different nomenclature. However, several structurally related compounds are well-documented, providing valuable context for its chemical class. These include:

-

Imidazolidin-2-one: The core heterocyclic structure, assigned PubChem CID 135351514.[1]

-

4-Phenylimidazolidin-2-one: A derivative with a phenyl group, identified as PubChem CID 322644.[2]

-

1-(4-Aminophenyl)imidazolidin-2-one: An analog with an aminophenyl substituent, listed as PubChem CID 13755491.[3]

-

1-(4-Methylcyclohexyl)imidazolidin-2-one: A related compound with a methylcyclohexyl group, with PubChem CID 580442.[4]

-

1-(p-Tolyl)propan-2-one: A structurally related ketone, with PubChem CID 137428.[5]

The absence of a dedicated PubChem CID for this compound underscores the importance of thorough analytical characterization (e.g., NMR, mass spectrometry) to confirm its identity before use in experimental settings. For the purpose of this guide, safety and handling recommendations will be judiciously inferred from data on structurally analogous compounds, a standard practice in chemical safety assessment for novel substances.

Comprehensive Safety Data and Hazard Analysis

Given the lack of a specific Safety Data Sheet (SDS) for this compound, this section synthesizes hazard information from SDS documents for closely related compounds, such as 1-Acetyl-2-imidazolidinone and 2-Imidazolidone. This approach allows for a presumptive hazard assessment, which should be treated with the utmost caution in a laboratory setting.

GHS Hazard Classification (Inferred)

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Based on data for related compounds, this compound should be handled as a substance with the potential for the following hazards:

| Hazard Class | GHS Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [6][7][8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [7][8][9] |

| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | [6][7][8][9] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [6] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | [6] |

| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects | [6] |

Signal Word: Danger[6]

Hazard Pictograms:

Precautionary Statements (P-Statements)

The following precautionary statements are recommended for handling this compound, based on the potential hazards identified:

| Type | P-Statement Code | Precautionary Statement | Source(s) |

| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [6] |

| P264 | Wash skin thoroughly after handling. | [6][7][9] | |

| P270 | Do not eat, drink or smoke when using this product. | [6][7] | |

| P272 | Contaminated work clothing should not be allowed out of the workplace. | [6] | |

| P273 | Avoid release to the environment. | [6] | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | [6][7][9] | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [8] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [6][9] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] | |

| P310 | Immediately call a POISON CENTER or doctor/physician. | [6] | |

| P333 + P313 | If skin irritation or a rash occurs: Get medical advice/attention. | [6] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | [9] | |

| Storage | P405 | Store locked up. | [6] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [7] |

Experimental Protocols: Safe Handling and Use

A self-validating system of protocols is essential for ensuring safety and experimental reproducibility. The following step-by-step methodology outlines the safe handling of this compound in a research laboratory.

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: All work with solid or dissolved this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.[10]

-

Skin Protection: Wear a flame-retardant laboratory coat and appropriate chemical-resistant gloves (e.g., nitrile). Contaminated clothing should be removed and laundered before reuse.[6][9]

-

Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

Weighing and Solution Preparation Workflow

The following workflow is designed to minimize exposure during the initial handling of the solid compound.

First Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting.[6] Call a poison control center or doctor immediately for treatment advice.[7]

-

If on Skin: Remove contaminated clothing immediately.[6] Wash the affected area thoroughly with soap and water.[6] If skin irritation or a rash occurs, seek medical attention.[6]

-

If in Eyes: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing.[6] Immediately call a physician.[6]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[9] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[10]

Fire and Explosion Hazard Data

While specific data for this compound is unavailable, related compounds are generally combustible.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

-

Specific Hazards Arising from the Chemical: Fire will likely produce dense, black smoke.[6] Hazardous decomposition products may include carbon monoxide, carbon dioxide, and nitrogen oxides.[6]

-

Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

References

- Safety Data Sheet for a related compound. (2018-10-04).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025-08-12).

- SAFETY DATA SHEET - Fisher Scientific.

- SAFETY DATA SHEET - FUJIFILM Wako.

- Safety Data Sheet - ChemDmart.

- 1-Acetyl-2-imidazolidinone - SAFETY DATA SHEET. (2024-12-10).

- imidazolidin-2-one | C6H14N4O | CID 135351514 - PubChem. (n.d.).

- Safety data sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2 - Carl ROTH.

- SC-239016 - SAFETY DATA SHEET.

- 4-Phenylimidazolidin-2-one | C9H10N2O | CID 322644 - PubChem. (n.d.).

- 1-(4-Aminophenyl)imidazolidin-2-one | C9H11N3O | CID 13755491 - PubChem. (n.d.).

- 1-(4-Methylcyclohexyl)imidazolidin-2-one | C10H18N2O | CID 580442 - PubChem. (n.d.).

- 1-(4-Methylphenyl)propan-2-one | C10H12O | CID 137428 - PubChem. (n.d.).

Sources

- 1. Imidazolidine;imidazolidin-2-one | C6H14N4O | CID 135351514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Phenylimidazolidin-2-one | C9H10N2O | CID 322644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-Aminophenyl)imidazolidin-2-one | C9H11N3O | CID 13755491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(4-Methylcyclohexyl)imidazolidin-2-one | C10H18N2O | CID 580442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(4-Methylphenyl)propan-2-one | C10H12O | CID 137428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. carlroth.com [carlroth.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. chemdmart.com [chemdmart.com]

IUPAC name and synonyms for 1-(4-Acetylphenyl)imidazolidin-2-one

This guide details the chemical identity, synthesis methodologies, and application scope of 1-(4-Acetylphenyl)imidazolidin-2-one , a specialized nitrogen heterocycle used as a pharmacophore building block in medicinal chemistry.

Part 1: Chemical Identity & Core Profile

This compound is a cyclic urea derivative characterized by an imidazolidin-2-one ring

Nomenclature & Identifiers[1][2][3][4][5][6]

| Parameter | Details |

| IUPAC Name | This compound |

| Common Synonyms | 4'-(2-Oxoimidazolidin-1-yl)acetophenone; 1-(p-Acetylphenyl)-2-imidazolidinone; N-(4-Acetylphenyl)ethyleneurea |

| CAS Registry Number | 40264-19-5 |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| SMILES | CC(=O)C1=CC=C(C=C1)N2CCNC2=O |

| InChI Key | BJMDFHANWDXQEC-UHFFFAOYSA-N |

Physical Properties[1][6][8]

| Property | Value / Description |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 198–202 °C (Typical range for N-aryl imidazolidinones) |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Sparingly soluble in Water |

| pKa | ~ -0.5 (protonation of carbonyl oxygen), Amide N-H pKa ~14 |

Part 2: Synthesis Methodologies

The synthesis of this compound can be approached via two primary pathways: Classical Cyclization (Route A) and Transition-Metal Catalyzed Arylation (Route B). Citing causality and yield efficiency, Route B is preferred for small-scale library generation, while Route A is scalable for industrial production.

Route A: Isocyanate-Mediated Cyclization (Scalable)

This method utilizes the reactivity of 4-aminoacetophenone with 2-chloroethyl isocyanate, followed by base-induced cyclization. This pathway avoids expensive transition metals.

Protocol:

-

Urea Formation:

-

Dissolve 4-aminoacetophenone (1.0 eq) in anhydrous THF or DCM at 0 °C.

-

Add 2-chloroethyl isocyanate (1.1 eq) dropwise.

-

Stir at room temperature for 4–6 hours. The intermediate, 1-(4-acetylphenyl)-3-(2-chloroethyl)urea, typically precipitates or is isolated via evaporation.

-

-

Cyclization:

-

Resuspend the intermediate in ethanol or DMF.

-

Add a base such as KOH (ethanolic solution) or NaH (if in DMF) (1.2 eq).

-

Heat to reflux (80 °C) for 3 hours. The intramolecular nucleophilic attack of the nitrogen onto the alkyl chloride closes the ring.

-

-

Work-up:

-

Quench with water. Filter the precipitate. Recrystallize from Ethanol/Water.

-

Route B: Pd-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

For high-throughput synthesis, coupling the pre-formed imidazolidin-2-one ring with 4-bromoacetophenone is highly efficient.

Protocol:

-

Reagents: Combine Imidazolidin-2-one (1.2 eq), 4-Bromoacetophenone (1.0 eq), Cs₂CO₃ (2.0 eq).

-

Catalyst System: Add Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%) as the ligand.

-

Solvent: Suspend in anhydrous 1,4-Dioxane under Argon atmosphere.

-

Reaction: Heat at 100 °C for 12–16 hours.

-

Purification: Filter through Celite, concentrate, and purify via flash column chromatography (EtOAc/Hexane).

Synthesis Pathway Diagram

Caption: Dual synthetic pathways for this compound showing the classical cyclization route (blue) and the modern catalytic route (red).

Part 3: Applications & Significance[1][3][4][7]

Medicinal Chemistry Scaffold

The 1-phenylimidazolidin-2-one moiety is a bioisostere for cyclic peptides and lactams. It is utilized in:

-

Antifungal Research: As a structural analogue to the ketoconazole/itraconazole side chains, probing the Structure-Activity Relationship (SAR) of azole antifungals.

-

Factor Xa Inhibitors: The rigid cyclic urea spacer is often employed to orient hydrogen-bonding groups in the S1/S4 pockets of serine proteases (analogous to the morpholinone ring in Rivaroxaban).

Chemical Reactivity

The compound possesses two distinct reactive centers for further derivatization:

-

Acetyl Group (C=O): Susceptible to condensation reactions (e.g., with hydrazines to form hydrazones), reduction to chiral alcohols, or reductive amination.

-

Imidazolidinone N-H: The unsubstituted nitrogen (N3) can undergo further alkylation or arylation to create non-symmetrical N,N'-disubstituted ureas.

Part 4: Safety & Handling

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocols:

-

Operate within a chemical fume hood.

-

Wear nitrile gloves and safety goggles.

-

Avoid dust formation; the compound is a fine crystalline powder that can be an inhalation hazard.

-

References

-

Fritz, J. A., et al. (2006).[1] "Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination." Organic Letters, 8(12), 2531–2534. Available at: [Link]

-

Blackmore, T. R., & Thompson, P. E. (2011). "Imidazolidin-4-ones: Their Syntheses and Applications." Medicinal Chemistry and Drug Design. Available at: [Link]

-

PubChem. Compound Summary for CAS 40264-19-5. National Center for Biotechnology Information. Available at: [Link]

Sources

The Biological Potential of the 1-(4-Acetylphenyl)imidazolidin-2-one Scaffold: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract

The imidazolidin-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This technical guide focuses on the 1-(4-acetylphenyl)imidazolidin-2-one scaffold, a specific iteration with significant, yet underexplored, potential in drug development. We will dissect the synthetic strategies for accessing this core, provide a comprehensive overview of its established and potential biological activities—including anticancer, antimicrobial, and anti-inflammatory properties—and offer detailed experimental protocols for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel therapeutic agents.

Introduction: The Imidazolidin-2-one Core

Imidazolidin-2-one and its derivatives are five-membered nitrogen-containing heterocyclic compounds that have garnered substantial interest in pharmaceutical chemistry.[1] Their structural rigidity, capacity for stereospecific substitution, and ability to participate in hydrogen bonding interactions make them ideal pharmacophores for engaging with biological targets. This scaffold is a cornerstone in the synthesis of a diverse array of pharmaceuticals and biologically active molecules.[2]

The specific focus of this guide, the this compound scaffold, incorporates an acetylphenyl moiety. This group can serve as a critical interaction point with target proteins or as a handle for further chemical modification, enabling the generation of extensive compound libraries for screening. Understanding the synthesis and biological profile of this core is paramount for unlocking its therapeutic potential.

Synthetic Strategies and Methodologies

The synthesis of imidazolidin-2-ones can be achieved through various catalytic and non-catalytic methods. Common approaches include the reaction of 1,2-diamines with a carbonyl source, the diamination of olefins, and the intramolecular cyclization of urea derivatives.[2][3]

A prevalent method for synthesizing N-substituted imidazolidin-2-ones involves the cyclization of N-allylureas, which can be prepared from readily available N-allylamines.[4] Another robust approach is the acid-catalyzed reaction of (2,2-dialkoxyethyl)ureas with C-nucleophiles, which offers excellent regioselectivity.[3]

Below is a generalized workflow for the synthesis and derivatization of the target scaffold.

Caption: ROS-dependent apoptotic pathway induced by imidazolidinone derivatives.

Quantitative Data Summary: The following table summarizes the cytotoxic activity of representative imidazolidinone derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazolidine-2,4-dione derivative (3e) | MCF-7 (Breast) | 20.4 µg/mL | [5] |

| 4-Imidazolidinone derivative (7g) | MCF-7 (Breast) | 40 | [6] |

| 4-Imidazolidinone derivative (7g) | A549 (Lung) | 40 | [6] |

| 4-Imidazolidinone derivative (7g) | PC3 (Prostate) | 50 | [6] |

| Imidazol-2-one derivative (7b) | Various | Similar to Docetaxel | [7] |

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. The imidazolidinone scaffold has proven to be a fertile ground for this endeavor. Various derivatives, including 5-imino-4-thioxo-2-imidazolidinones, have shown significant antibacterial and antifungal activities. [8]The core structure appears essential for the antimicrobial effect, with different substitutions modulating the potency and spectrum of activity. [8][9] Quantitative Data Summary: The table below presents the Minimum Inhibitory Concentration (MIC) for representative compounds against common bacterial strains.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Imidazoquinoxaline derivative (11c) | Bacillus subtilis | 0.12 - 0.98 | [8] |

| Thiazolidin-4-one derivative (5) | Enterobacter cloacae | 8 - 60 | [10] |

| Thiazolidin-4-one derivative (5) | Staphylococcus aureus | 8 - 60 | [10] |

Anti-inflammatory Properties

Inflammation is a key pathological process in numerous diseases. Arylidene-5(4H)-imidazolone derivatives have been investigated as dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), two key enzymes in the inflammatory cascade. [11]Certain compounds have demonstrated COX-2 selectivity comparable to celecoxib and have also been shown to significantly reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 by inhibiting the NF-κB pathway. [11]

Key Experimental Protocols

To facilitate research on this scaffold, we provide standardized, step-by-step protocols for evaluating its core biological activities.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).

-

Cell Plating: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 1 x 10⁵ cells per well and incubate for 24 hours to allow for attachment. [5]2. Compound Treatment: Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO). The final concentration of DMSO should not exceed 0.5%. [5]Treat the cells with these dilutions and incubate for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Caption: Workflow for MIC determination via broth microdilution.

-

Compound Preparation: Dissolve the test compound in DMSO and prepare two-fold serial dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation & Incubation: Add the bacterial inoculum to each well. Include positive (broth + bacteria) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutics. The existing body of research on related imidazolidinone structures strongly suggests its potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. [1][8][12] Future research should focus on:

-

Synthesis of Focused Libraries: Generating derivatives by modifying the acetylphenyl ring and the N3 position of the imidazolidinone core to establish clear Structure-Activity Relationships (SAR).

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most active compounds.

-

Pharmacokinetic Profiling: Evaluating the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of lead compounds to assess their drug-likeness.

-

In Vivo Efficacy: Advancing the most promising candidates to preclinical animal models to validate their therapeutic potential.

By leveraging the chemical tractability and proven biological relevance of this scaffold, the scientific community is well-positioned to develop next-generation therapies for a range of challenging diseases.

References

-

Mostafa, A. A., Al-Rahmah, A. N., Kumar, R. S., Manilal, A., & Idhayadhulla, A. (n.d.). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. [Link]

-

(n.d.). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential | Request PDF. ResearchGate. [Link]

-

Husain, A., Ahmad, A., Khan, S. A., Asif, M., Bhutani, R., & Al-Abbasi, F. A. (n.d.). Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. PMC. [Link]

-

(n.d.). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. PMC - NIH. [Link]

-

Krasavin, M., Dar'in, D., & Bakholdina, A. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC. [Link]

-

(n.d.). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]

-

(n.d.). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. PubMed. [Link]

-

(n.d.). Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. PubMed. [Link]

-

Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. [Link]

-

Tiekink, E. R. T. (n.d.). 1-Acetyl-4-(phenylsulfanyl)imidazolidin-2-one. PMC. [Link]

-

(n.d.). Acetylphenyl-Substituted Imidazolium Salts: Synthesis, Characterization, in silico Studies and Inhibitory Properties against Som. ResearchGate. [Link]

-

El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, A. M. (n.d.). Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking and anti-inflammatory activity. PMC - NIH. [Link]

-

(1981). Synthesis of imidazolidin-4-ones and their conversion into 1,4-benzodiazepin-2-ones. SpringerLink. [Link]

-

(n.d.). Imidazolidinone synthesis. Organic Chemistry Portal. [Link]

-

(n.d.). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. MDPI. [Link]

-

(2022). Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. MDPI. [Link]

-

(n.d.). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. PMC. [Link]

-

(n.d.). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. Semantic Scholar. [Link]

-

(2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. MDPI. [Link]

-

(n.d.). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazolidinone synthesis [organic-chemistry.org]

- 5. scialert.net [scialert.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajchem-a.com [ajchem-a.com]

- 10. mdpi.com [mdpi.com]

- 11. Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Functionalization of the Acetyl Group in 1-(4-Acetylphenyl)imidazolidin-2-one

Introduction

The molecule 1-(4-acetylphenyl)imidazolidin-2-one stands as a valuable scaffold in medicinal chemistry and materials science. Its structure marries a stable imidazolidin-2-one moiety with a phenyl ring activated by an acetyl group. This acetyl group is not merely a structural component but a versatile chemical handle, offering a prime site for a multitude of chemical transformations. The ability to selectively modify this group allows for the systematic modulation of the molecule's steric, electronic, and physicochemical properties. This guide provides a detailed exploration of key synthetic strategies to functionalize the acetyl group, transforming it into a diverse array of derivatives. We will delve into the mechanistic underpinnings of these reactions, providing detailed, field-tested protocols for their execution.

The transformations covered herein are fundamental in organic synthesis and include:

-

Carbonyl Reduction: Conversion of the ketone to a secondary alcohol or complete reduction to a methylene group.

-

Alpha-Halogenation: Introduction of a halogen atom on the methyl group, creating a highly reactive intermediate for subsequent nucleophilic substitutions.

-

Carbon-Carbon Bond Formation: Elaboration of the acetyl group through classic condensation and olefination reactions to generate more complex architectures such as chalcones and substituted alkenes.

Each section will provide the "why" behind the "how," ensuring that researchers can not only replicate the procedures but also adapt them to their specific molecular targets.

Reduction of the Carbonyl Group

The reduction of the acetyl ketone is a fundamental first step in diversifying the core structure. Depending on the reagents and conditions employed, the carbonyl can be selectively reduced to a secondary alcohol or fully deoxygenated to an ethyl group.

Selective Reduction to a Secondary Alcohol

Converting the ketone to a hydroxyl group introduces a new hydrogen bond donor/acceptor site, which can significantly alter the molecule's biological activity and solubility. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones.[1] It typically does not reduce other functional groups like esters or amides, making it ideal for this substrate.

Mechanism Insight: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated during an aqueous workup to yield the final alcohol.

Workflow for Hydroxyl Functionalization

Caption: Workflow for NaBH4 reduction.

Protocol 1.1: Synthesis of 1-(4-(1-Hydroxyethyl)phenyl)imidazolidin-2-one

-

Materials:

-

This compound (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH)

-

Acetone

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve this compound in methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add sodium borohydride in small portions over 15 minutes. Gas evolution (H₂) may be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow addition of acetone until gas evolution ceases.

-

Add saturated aqueous NH₄Cl solution and stir for 10 minutes.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired alcohol.

-

Alpha-Halogenation of the Acetyl Group

Introducing a halogen at the α-carbon (the methyl group) transforms the acetyl moiety into a versatile electrophilic site, paving the way for the synthesis of a wide range of derivatives via nucleophilic substitution.[2] This reaction is a cornerstone for building more complex molecular architectures.[2]

Mechanism Insight: Under acidic conditions, the reaction proceeds through an enol intermediate. The acid catalyzes the tautomerization of the ketone to its enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking the halogen (e.g., Br₂), followed by deprotonation to yield the α-halo ketone.[2][3] Using acidic conditions is crucial to prevent the multiple halogenations that can occur under basic conditions.[4]

Protocol 2.1: Synthesis of 1-(4-(2-Bromoacetyl)phenyl)imidazolidin-2-one

-

Materials:

-

This compound (1.0 eq)

-

Bromine (Br₂) (1.1 eq) or N-Bromosuccinimide (NBS) (1.1 eq)

-

Glacial acetic acid

-

Sodium thiosulfate solution (Na₂S₂O₃)

-

Sodium bicarbonate solution (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve this compound in glacial acetic acid in a flask protected from light.

-

Slowly add a solution of bromine in acetic acid dropwise to the stirring solution at room temperature. Alternatively, N-Bromosuccinimide (NBS) with a catalytic amount of p-toluenesulfonic acid can be used as a safer alternative to liquid bromine.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC. The appearance of a new, less polar spot indicates product formation.

-

Upon completion, pour the reaction mixture into a beaker of ice water.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with water, dilute sodium thiosulfate solution (to quench excess bromine), and saturated sodium bicarbonate solution (to neutralize acetic acid).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting α-bromo ketone is often used immediately in the next step due to its lachrymatory nature and potential instability. If necessary, it can be purified by careful recrystallization.

-

Carbon-Carbon Bond Formation: Building Complexity

The acetyl group is an excellent platform for constructing new carbon-carbon bonds, significantly expanding the molecular framework. Olefination and condensation reactions are powerful tools for this purpose.

Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classical Wittig reaction for synthesizing alkenes from ketones.[5][6] It involves the reaction of the ketone with a phosphonate carbanion. Key advantages include the generation of water-soluble phosphate byproducts, which simplify purification, and excellent stereoselectivity, typically favoring the formation of the (E)-alkene.[7][8][9]

HWE Reaction Mechanism

Caption: Mechanism of the HWE reaction.

Protocol 3.1: (E)-Alkene Synthesis via HWE Reaction

-

Materials:

-

This compound (1.0 eq)

-

Triethyl phosphonoacetate (1.2 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.

-

Carefully add the sodium hydride dispersion. Cool the suspension to 0 °C.

-

Add triethyl phosphonoacetate dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for another 30 minutes until gas evolution ceases, indicating complete formation of the phosphonate ylide.

-

Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

-

Partition the mixture between EtOAc and water. Separate the layers.

-

Extract the aqueous layer with EtOAc (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to afford the (E)-α,β-unsaturated ester.

-

Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a reliable base-catalyzed reaction between a ketone and an aromatic aldehyde to produce an α,β-unsaturated ketone, commonly known as a chalcone.[10][11] Chalcones are important intermediates in the biosynthesis of flavonoids and are themselves a class of compounds with significant biological activities.[12][13]

Protocol 3.2: Synthesis of a Chalcone Derivative

-

Materials:

-

This compound (1.0 eq)

-

Substituted aromatic aldehyde (e.g., benzaldehyde) (1.1 eq)

-

Ethanol (EtOH)

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 10-40%)

-

Ice-cold water

-

-

Procedure:

-

In a flask, dissolve this compound and the aromatic aldehyde in ethanol.

-

Cool the mixture in an ice bath and slowly add the aqueous NaOH solution with vigorous stirring.

-

Continue stirring at room temperature for 12-24 hours. A precipitate often forms as the reaction progresses.

-

Monitor the reaction by TLC until the starting ketone is consumed.

-

Pour the reaction mixture into a large volume of ice-cold water and acidify with dilute HCl if necessary to precipitate the product fully.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove any residual base.

-

Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified product.

-

Summary of Functionalizations

The following table summarizes the transformations discussed, providing a quick reference for researchers.

| Reaction Type | Reagent(s) | Functional Group Transformation | Key Advantages |

| Carbonyl Reduction | NaBH₄, MeOH | Ketone → Secondary Alcohol | High chemoselectivity, mild conditions. |

| Alpha-Halogenation | Br₂/HOAc or NBS | Acetyl → α-Bromoacetyl | Creates a versatile electrophilic handle. |

| HWE Olefination | Phosphonate Ylide, NaH | Ketone → (E)-Alkene | Excellent stereoselectivity, easy purification. |

| Claisen-Schmidt | Ar-CHO, NaOH/EtOH | Acetyl → Chalcone | Direct route to biologically active scaffolds. |

Conclusion

The acetyl group of this compound is a highly tractable functional group that serves as a gateway to a vast chemical space. The protocols detailed in this guide for reduction, halogenation, and carbon-carbon bond formation represent robust and reproducible methods for generating diverse libraries of compounds. By understanding the principles behind these transformations, researchers can strategically modify this core scaffold to develop novel therapeutics, molecular probes, and advanced materials.

References

-

14Source unavailable.

-

15ResearchGate.

-

Wikipedia.

-

Wikipedia.

-

NROChemistry.

-

Wikipedia.

-

AdiChemistry.

-

MDPI.

-

BenchChem.

-

Thermo Fisher Scientific.

-

Nature Communications.

-

Molecules.

-

Organic Chemistry Portal.

-

Chemistry Stack Exchange.

-

Atlantis Press.

-

Chinese Journal of Organic Chemistry.

-

ECHEMI.

-

YouTube.

-

Tokyo Chemical Industry Co., Ltd.

-

International Journal of Pharma and Bio Sciences.

-

YouTube.

-

Organic Chemistry Portal.

-

Wikipedia.

-

Wikipedia.

-

Chemical Review and Letters.

-

JETIR.

-

Molecules.

-

Chemistry LibreTexts.

Sources

- 1. Carbonyl reduction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 8. Wittig-Horner Reaction [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. rjlbpcs.com [rjlbpcs.com]

- 11. jetir.org [jetir.org]

- 12. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrevlett.com [chemrevlett.com]

- 14. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 15. researchgate.net [researchgate.net]

Preparation of Schiff bases from 1-(4-Acetylphenyl)imidazolidin-2-one

Application Notes & Protocols

Topic: Preparation of Schiff Bases from 1-(4-Acetylphenyl)imidazolidin-2-one

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Scaffolds for Novel Therapeutics

Schiff bases, characterized by their azomethine (-C=N-) functional group, are a cornerstone in medicinal chemistry, serving as versatile intermediates and bioactive molecules in their own right.[1][2][3][4] Their synthetic accessibility and the stability of the imine linkage make them ideal for developing novel therapeutic agents.[5] These compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][4]

The imidazolidin-2-one scaffold is another privileged structure in drug discovery, with derivatives showing potential as antitumor agents.[6][7] This application note details a comprehensive protocol for the synthesis of novel Schiff bases by chemically uniting the this compound moiety with various primary amines. The goal is to generate a library of new chemical entities where the established biological relevance of the imidazolidinone core is synergistically enhanced by the versatile pharmacophoric properties of the Schiff base linker. This guide provides a robust framework for synthesis, purification, and characterization, underpinned by a rationale for each experimental step.

General Reaction Scheme: The Condensation Pathway

The synthesis of Schiff bases from this compound proceeds via a classic acid-catalyzed condensation reaction. The ketone of the acetyl group reacts with a primary amine (Ar-NH₂) to form the corresponding imine (a Schiff base), with the elimination of a water molecule.

Caption: General synthesis of Schiff bases from this compound.

Detailed Experimental Protocol

This protocol provides a generalized procedure. Reaction times and purification solvents may need to be optimized for different amine substrates.

Materials and Reagents

-

This compound

-

Various primary amines (e.g., aniline, p-toluidine, p-anisidine)

-

Absolute Ethanol (Solvent)

-

Glacial Acetic Acid (Catalyst)

-

Deionized Water

-

Standard laboratory glassware (Round-bottom flask, reflux condenser, beakers)

-

Magnetic stirrer with heating plate

-

Filtration apparatus (Büchner funnel, filter paper)

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Recrystallization solvent (e.g., ethanol, methanol)

Synthetic Workflow Diagram

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. chemijournal.com [chemijournal.com]

- 6. 1-Acetyl-4-(phenylsulfanyl)imidazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Schiff Base Mediated Synthesis of Novel Imidazolidine-4-One Derivatives for Potential Antimicrobial and Anthelmintic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving yield of 1-(4-Acetylphenyl)imidazolidin-2-one synthesis

Technical Support Center: Optimization of 1-(4-Acetylphenyl)imidazolidin-2-one Synthesis

Executive Summary

Target Molecule: this compound (CAS: 13053-56-0) Primary Application: Pharmaceutical intermediate (antifungal/antibacterial scaffolds). Critical Challenge: The electron-withdrawing acetyl group at the para-position reduces the nucleophilicity of the aniline precursor, leading to sluggish urea formation and competitive side reactions (oligomerization).

This guide prioritizes the Isocyanate-Mediated Cyclization Route , identified as the highest-yielding protocol (typically >85%) when strictly optimized for moisture control and base stoichiometry.

Module 1: The Optimized Synthetic Workflow

We recommend a Two-Step, One-Pot procedure or a Stepwise Isolation protocol. The Stepwise Isolation (Method A) is recommended for high-purity requirements, while the One-Pot (Method B) is faster but requires precise control.

Method A: Stepwise Isolation (Recommended for Yield >90%)

Step 1: Urea Formation [1]

-

Reagents: 4-Aminoacetophenone (1.0 eq), 2-Chloroethyl isocyanate (1.1 eq).

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

-

Conditions: 0°C to Room Temperature (RT), 2–4 hours.

-

Mechanism: Nucleophilic addition of the aniline nitrogen to the isocyanate carbon.

-

Checkpoint: Isolation of 1-(4-acetylphenyl)-3-(2-chloroethyl)urea.

Step 2: Base-Mediated Cyclization

-

Reagents: Isolated Urea Intermediate, Potassium tert-butoxide (KOtBu, 1.2 eq) or Sodium Hydride (NaH).

-

Solvent: Anhydrous THF or DMF.

-

Conditions: 0°C

Reflux (if needed), 1–3 hours. -

Mechanism: Deprotonation of the urea nitrogen followed by intramolecular

displacement of the chloride.

Module 2: Visualizing the Pathway

The following diagram illustrates the reaction logic and critical decision points for optimization.

Caption: Figure 1. Optimized synthetic pathway with integrated troubleshooting checkpoints for yield maximization.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by researchers working with electron-deficient anilines.

Category 1: Reaction Initiation (Urea Formation)

Q: The reaction between 4-aminoacetophenone and 2-chloroethyl isocyanate is extremely slow. Why?

-

Diagnosis: The acetyl group at the para-position is a strong electron-withdrawing group (EWG), significantly reducing the nucleophilicity of the amine.

-

Solution:

-

Catalysis: Add 5–10 mol% of DMAP (4-Dimethylaminopyridine) or a Lewis acid (e.g.,

) to activate the isocyanate. -

Temperature: Gently heat the reaction to 40°C. Do not exceed 60°C in Step 1 to avoid polymerization of the isocyanate.

-

Solvent Switch: Switch from DCM to a more polar aprotic solvent like Acetonitrile to stabilize the transition state.

-

Q: I see a white precipitate forming immediately. Is this my product?

-

Analysis: This is likely the urea intermediate (1-(4-acetylphenyl)-3-(2-chloroethyl)urea), which often has poor solubility in DCM.

-

Action: Do not discard! Filter this solid, wash with cold ether, and dry it. This isolated intermediate is the starting material for Step 2. Isolating it often leads to higher overall purity than carrying it through in a "one-pot" slurry.

Category 2: Cyclization & Yield Loss

Q: My yield in Step 2 is low (<40%), and I see starting material remaining.

-

Diagnosis: The intramolecular

reaction is fighting against the rigidity of the urea backbone. -

Solution:

-

Finkelstein Modification: Add 0.5 eq of Potassium Iodide (KI) to the reaction. This converts the alkyl chloride to a more reactive alkyl iodide in situ, accelerating the ring closure.

-

Base Strength: If using

, it is likely too weak. Switch to KOtBu (Potassium tert-butoxide) or NaH (Sodium Hydride) in anhydrous THF.

-

Q: I am observing dimerization or oligomers.

-

Diagnosis: High concentration leads to intermolecular reactions (one urea molecule attacking another) rather than intramolecular cyclization.

-

Solution: High Dilution Technique. Perform the cyclization step at a concentration of 0.05 M or lower. Add the base slowly to the urea solution.

Module 4: Comparative Solvent & Base Data

The following table summarizes experimental outcomes based on solvent/base combinations for N-aryl imidazolidinone synthesis.

| Solvent | Base | Temp | Typical Yield | Notes |

| DCM | TEA | RT | 45-60% | Step 1 works, but Step 2 fails (base too weak). |

| THF | NaH | Reflux | 85-92% | Recommended. Excellent cyclization rate. |

| DMF | K2CO3 | 100°C | 65-75% | Hard to remove solvent; requires high heat. |

| Acetone | KOH | Reflux | 50-60% | Wet acetone causes hydrolysis; low reproducibility. |

Module 5: Detailed Experimental Protocol (High-Yield)

Safety Note: 2-Chloroethyl isocyanate is a lachrymator and toxic. Handle in a fume hood.

-

Urea Formation:

-

Dissolve 4-aminoacetophenone (13.5 g, 100 mmol) in anhydrous THF (150 mL).

-

Cool to 0°C under Nitrogen atmosphere.[2]

-

Add 2-chloroethyl isocyanate (9.4 mL, 110 mmol) dropwise over 20 minutes.

-

Allow to warm to RT and stir for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).

-

Workup: Concentrate to ~50 mL. Add cold Diethyl Ether (200 mL) to precipitate the urea. Filter and dry.[3]

-

-

Cyclization:

-

Suspend the urea intermediate in anhydrous THF (300 mL) (Dilution is key!).

-

Add KOtBu (13.5 g, 120 mmol) in portions at 0°C.

-

Stir at 0°C for 30 mins, then reflux for 2 hours.

-

Quench: Cool to RT, add saturated

solution. -

Extraction: Extract with EtOAc (3x). Wash organic layer with Brine.[4]

-

Purification: Recrystallize from Ethanol or purify via silica column (MeOH:DCM 5:95).

-

References

-

Synthesis of Imidazolidinones via Isocyanates

- Title: Efficient Synthesis of Imidazolidin-2-ones via Palladium-Catalyzed Carboamin

- Source:Organic Letters (2006).

-

URL:[Link]

- Relevance: Establishes the baseline for isocyanate-mediated cycliz

- Title: A Comparative Analysis of 2'-Aminoacetophenone and 4'-Aminoacetophenone Reactivity.

- Cyclization Optimization (General Urea to Cyclic Urea)

-

Analogous Synthesis (Imidazolidinone derivatives)

- Title: Synthesis and effect of 4-acetylphenylamine-based imidazole deriv

- Source:PMC - N

-

URL:[Link]

- Relevance: Confirms the stability and handling of the 4-acetylphenyl moiety during heterocyclic ring form

Sources

Optimizing reaction temperature for N-arylation of cyclic ureas

Current Status: Operational Topic: Thermal Optimization & Troubleshooting Ticket ID: #CU-ARYL-OPT-001 Assigned Specialist: Senior Application Scientist

The Thermal Landscape: Why Temperature Fails You

From the Desk of the Senior Scientist

Welcome to the support center. You are likely here because your cyclic urea substrate—whether an imidazolidinone or a tetrahydropyrimidinone—is refusing to couple, or your catalyst is dying before the job is done.

Cyclic ureas are deceptively difficult nucleophiles. Unlike simple amines, the urea nitrogen is electronically deactivated by the adjacent carbonyl, lowering its nucleophilicity. Furthermore, the bidentate nature of ureas can poison metal centers. Temperature is your primary lever to overcome the activation energy of the rate-limiting step (often transmetallation in Pd-catalysis), but it is a double-edged sword.

The Thermal Goldilocks Zone:

-

< 80°C: Often insufficient for transmetallation of electron-deficient urea nitrogens.

-

> 120°C: Risks competitive dehalogenation, ligand dissociation (Pd black formation), or urea thermal decomposition.

Diagnostic Flowchart: Reaction Failure Analysis

Use this logic tree to diagnose your specific failure mode before adjusting temperature.

Figure 1: Decision logic for troubleshooting N-arylation reaction outcomes based on thermal symptoms.

Troubleshooting Guides (Q&A)

Case A: "My reaction is stuck at 0-5% conversion."

Diagnosis: The system lacks the thermal energy to cross the activation barrier for Transmetallation (Pd) or Nucleophilic Attack (Cu). Cyclic ureas are poor nucleophiles; they struggle to displace the halide from the metal center.

-

Step 1: If using Pd, ensure you are using a ligand designed for amides/ureas. BrettPhos or JackiePhos are superior to Xantphos for cyclic ureas [1].

-

Step 2: Increase temperature in 10°C increments.

-

Pd-Catalysis: Cap at 110°C (Toluene/Dioxane reflux).

-

Cu-Catalysis: You may need to push to 120-140°C.

-

-

Step 3: Check your base solubility. Inorganic bases (Cs₂CO₃, K₃PO₄) have poor solubility in non-polar solvents. Increasing T improves this, but adding a phase transfer catalyst (18-crown-6) allows you to keep T lower while maintaining rate.

Case B: "I see Pd-black precipitating immediately."

Diagnosis: Thermal instability of the Catalyst-Ligand complex. At high temperatures (>100°C), phosphine ligands can dissociate. Once Pd(0) is "naked," it aggregates into inactive Pd-black.

-

Solution 1 (Lower T): Drop temperature by 20°C and double the reaction time.

-

Solution 2 (Ligand Switch): If you must run hot, switch from bidentate ligands (like BINAP, which can suffer from steric strain at high T) to bulky monodentate phosphines or NHC ligands (PEPPSI-IPr) which are often more thermally robust.

-

Solution 3 (Dosing): Do not add all catalyst at t=0. Add 50% at start, and 50% after 2 hours. This maintains active species concentration without overwhelming the system.

Case C: "I am getting the reduced aryl product (Ar-H) instead of the urea."

Diagnosis: Competitive Protodehalogenation. This is a classic "Too Hot" symptom. The rate of β-hydride elimination (from solvent or impurities) or reductive elimination of hydride exceeds the rate of urea binding.

-

Immediate Action: Lower temperature.

-

Solvent Check: Are you using isopropanol or ethanol? At high T, these act as hydride sources. Switch to Toluene, Dioxane, or DME.

Mechanistic Insight: The Thermal Bottleneck

Understanding where temperature acts in the catalytic cycle allows for precision tuning. For cyclic ureas, the bottleneck is rarely oxidative addition (unless using Aryl Chlorides); it is the binding of the urea to the metal.

Figure 2: The Pd-catalytic cycle for urea arylation. Red node indicates the thermally sensitive step where urea nucleophilicity must be enhanced.

Experimental Protocol: Temperature Optimization Screen

Do not guess. Run a standardized screen. This protocol assumes a standard Pd-catalyzed cross-coupling (Buchwald-Hartwig type).[1]

Scope: Optimization of reaction temperature for a cyclic urea + aryl bromide.

| Parameter | Condition A (Mild) | Condition B (Standard) | Condition C (Forcing) |

| Temperature | 80°C | 100°C | 120°C |

| Solvent | Toluene | 1,4-Dioxane | Xylenes / DMF |

| Base | Cs₂CO₃ | Cs₂CO₃ | K₃PO₄ |

| Catalyst | Pd(OAc)₂ / BrettPhos | Pd(OAc)₂ / BrettPhos | Pd(OAc)₂ / BrettPhos |

| Time | 12 Hours | 4-8 Hours | 1-2 Hours |

Step-by-Step Workflow:

-

Preparation: In a glovebox, prepare a stock solution of Catalyst/Ligand (1:2 ratio) in the chosen solvent. Stir for 10 mins to pre-form the complex.

-

Loading: Weigh Cyclic Urea (1.2 equiv), Base (2.0 equiv), and Aryl Halide (1.0 equiv) into three separate reaction vials.

-

Addition: Add the Catalyst stock solution (2-5 mol% Pd) to each vial.

-

Thermal Ramp:

-

Place Vial A in a heating block at 80°C.

-

Place Vial B in a heating block at 100°C.

-

Place Vial C in a heating block at 120°C.

-

-

Monitoring: Sample at 1 hour and 4 hours. Quench aliquot with water/EtOAc, filter organic layer through a silica plug, and analyze via UPLC/MS.

-

Analysis:

-

If A works: Stick to 80°C to preserve catalyst life.

-

If only C works: Ensure no dehalogenation. If dehalogenation is present, retry B with higher catalyst loading rather than higher T.

-

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed this up? A: Yes, but be cautious. Microwave heating is efficient for Cu-catalyzed Ullmann couplings (often 150°C+ for 30 mins) [2]. However, for Pd-catalysis, the rapid superheating can decompose delicate ligands like BrettPhos. If using Pd, set a "Power Max" to prevent thermal runaway.

Q: Why does my reaction work at 100°C on 50mg scale but fails on 5g scale? A: Heat transfer lag. On 50mg, the vial reaches 100°C instantly. On 5g, the ramp time is slower, allowing the catalyst to sit in a "warm" state (40-60°C) where it might degrade or form inactive dimers before the catalytic cycle kicks in. Fix: Pre-heat your oil bath to the target temperature before inserting the flask.

Q: Is there a room-temperature option? A: Generally, no. Unless you are using highly specialized photoredox conditions or activated aryl iodides with specific Ad-YPhos ligands [3], cyclic ureas require thermal activation.

References

-

Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). An efficient system for the Pd-catalyzed cross-coupling of amides and arylamines with aryl halides.[2] Tetrahedron, 65(33), 6576–6583.

-

Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-mediated coupling reactions and their applications in natural products and pharmaceutical synthesis.[3] Chemical Reviews, 108(8), 3054–3131.

-

Hie, L., Fine Nathel, N. F., Shah, T. K., Baker, E. L., Hong, X., Yang, Y. F., ... & Garg, N. K. (2017). Nickel-catalyzed activation of amide C–N bonds. Nature, 524(7563), 79-83. (Contextual grounding on difficult amide/urea bonds).

Sources

Technical Support Center: Catalyst Selection for Imidazolidin-2-one Coupling

Welcome to the Advanced Synthesis Support Portal. Ticket ID: C-N-UREA-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic Logic

Coupling imidazolidin-2-one (a cyclic urea) with aryl halides presents a unique challenge compared to standard amine couplings. Cyclic ureas are poor nucleophiles due to the electron-withdrawing carbonyl group, and they are prone to poisoning catalysts by acting as stable bridging ligands.

Success depends on navigating the Nucleophilicity vs. Reductive Elimination trade-off.

-

Palladium (Buchwald-Hartwig): Required for Aryl Chlorides and sterically hindered substrates. Requires wide-bite-angle ligands (Xantphos) to force reductive elimination.

-

Copper (Ullmann-Goldberg): The economic workhorse for Aryl Iodides and activated Aryl Bromides. Requires bidentate amine ligands to solubilize Cu(I) and prevent disproportionation.

Interactive Decision Matrix

Use the following logic flow to select your initial screen.

Figure 1: Decision matrix for catalyst selection based on electrophile and substrate complexity.

Protocol A: The Palladium System (Precision Route)

Applicability: Aryl chlorides, electron-rich aryl bromides, and substrates sensitive to high temperatures (>100°C).

The Science: Why Xantphos?

Cyclic ureas bind tightly to Pd(II) intermediates. Standard monodentate phosphines (like PPh3) often fail because they cannot force the Pd(II) center to undergo reductive elimination (the bond-forming step).

-

Mechanism: Xantphos is a trans-chelating ligand with a large bite angle (~111°). This wide angle destabilizes the square-planar Pd(II) complex, sterically crowding the metal center and accelerating the reductive elimination of the C-N bond [1].

Standard Operating Procedure (SOP)

| Component | Equivalent | Role |

| Aryl Halide | 1.0 equiv | Electrophile |

| Imidazolidin-2-one | 1.2 equiv | Nucleophile (Excess prevents bis-arylation) |

| Pd2(dba)3 | 1-2 mol% | Pd(0) Source (Avoid Pd(OAc)2 if possible) |

| Xantphos | 2-4 mol% | Ligand (Keep 1:1 or 1:1.5 Pd:L ratio) |

| Cs2CO3 | 1.4 equiv | Base (Soluble enough in dioxane) |

| Dioxane | 0.2 M | Solvent (Anhydrous, degassed) |

Step-by-Step:

-

Inert Atmosphere: Flame-dry a resealable Schlenk tube or vial equipped with a magnetic stir bar. Cool under argon.

-

Solids Addition: Add Pd2(dba)3, Xantphos, Cs2CO3, and Imidazolidin-2-one.

-

Tip: Pre-mixing Pd and Ligand in a small amount of solvent for 5 mins can ensure active catalyst formation.

-

-

Liquids Addition: Add the Aryl Halide (if liquid) and anhydrous Dioxane.

-

Degassing: Sparge with argon for 5 minutes. Oxygen is the enemy of Xantphos (oxidation to phosphine oxide).

-

Reaction: Seal and heat to 100 °C for 12–16 hours.

-

Workup: Filter through Celite (eluting with EtOAc) to remove insoluble salts.

Troubleshooting Guide (Pd)

Q: The reaction turns black immediately and stalls.

-

Diagnosis: "Pd Black" formation. The ligand failed to stabilize the Pd(0).

-

Fix: Ensure the Xantphos is high quality (not oxidized). Increase Ligand:Pd ratio to 2:1. Switch to BrettPhos if the aryl halide is extremely hindered.

Q: I see starting material and de-halogenated arene (Ar-H).

-

Diagnosis: Beta-hydride elimination or protodehalogenation.

-

Fix: This often happens with wet solvents. Ensure Dioxane is distilled over Na/Benzophenone or from a rigorous drying column.

Protocol B: The Copper System (Economy Route)

Applicability: Aryl Iodides, activated Aryl Bromides, and large-scale synthesis where Pd cost is prohibitive.

The Science: Ligand Acceleration

Classic Ullmann couplings required 200°C. Modern "Modified Ullmann" uses diamine ligands (like DMEDA or DACH) to:

-

Break down insoluble inorganic Copper aggregates.

-

Lower the oxidation potential of Cu(I), facilitating oxidative addition.

-

Prevent disproportionation of Cu(I) into Cu(0) and Cu(II) [2].

Standard Operating Procedure (SOP)

| Component | Equivalent | Role |